2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane
Overview
Description
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a 3-bromo-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-(3-azido-4-fluorophenyl)-1,3-dioxolane or 2-(3-thiocyanato-4-fluorophenyl)-1,3-dioxolane.
Oxidation: Formation of 3-bromo-4-fluorobenzaldehyde or 3-bromo-4-fluorobenzoic acid.
Reduction: Formation of this compound-4-ol.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: Employed in the development of novel polymers and materials with unique electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s binding affinity to target proteins, potentially inhibiting their function. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)morpholine
- 3-Bromo-4-fluorophenol
- 2-(3-Bromo-4-fluorophenyl)acetonitrile
Uniqueness
2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATOZCSPTSMOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5072852 | |
Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5072852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77771-04-1 | |
Record name | 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77771-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077771041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxolane, 2-(3-bromo-4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5072852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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